molecular formula C11H9N3O B13575333 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one

Cat. No.: B13575333
M. Wt: 199.21 g/mol
InChI Key: CEJZGZYGDRSVJV-UHFFFAOYSA-N
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Description

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a chemical compound belonging to the pyrazoloquinoline family, a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research . Pyrazolo[4,3-c]quinoline derivatives have been identified as promising scaffolds in drug discovery due to their diverse biological activities . Scientific studies on closely related analogs have shown that the pyrazolo[4,3-c]quinoline core can exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in cellular models . Furthermore, structural hybrids incorporating both pyrazole and quinolinone moieties have recently demonstrated promising insecticidal activity against pests like the cotton leafworm ( Spodoptera littoralis ), suggesting potential applications in agricultural chemistry research . The synthesis of such compounds often employs modern, efficient methods, including one-pot multicomponent reactions or catalyst-free conditions, which align with green chemistry principles . As a building block, this compound provides researchers with a versatile template for the synthesis and exploration of novel molecules with potential pharmacological or agrochemical properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

8-methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10-8(5-12-14-10)11(15)13-9/h2-5H,1H3,(H,12,14)(H,13,15)

InChI Key

CEJZGZYGDRSVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2NN=C3

Origin of Product

United States

Preparation Methods

Friedländer-type Condensation Approaches

The Friedländer condensation is a classical method for quinoline synthesis and has been adapted for pyrazoloquinolines. It involves the condensation of an ortho-aminoaryl ketone or aldehyde with a carbonyl compound bearing an active methylene group.

  • General Reaction Scheme:
    An o-aminocarbonyl compound reacts with a pyrazolone derivative under heating conditions to yield pyrazoloquinoline frameworks.
  • Mechanism Highlights:

    • Initial condensation between aldehyde and pyrazolone’s α-methylene group forms a benzylidene intermediate.
    • Subsequent ring opening of the pyrazolone and intramolecular cyclization leads to the pyrazoloquinoline ring system.
  • Specifics for 8-methyl derivative:
    Using 8-methyl-substituted o-aminocarbonyl precursors or methyl-substituted pyrazolones can direct the formation of this compound.

  • Reaction Conditions:
    Typically carried out in boiling ethylene glycol or nitrobenzene, sometimes under microwave irradiation on clay supports to improve yields and reduce reaction times.

Niementowski Reaction Variants

The Niementowski reaction involves the condensation of anthranilic acid with ketones or aldehydes to form quinoline derivatives.

  • Application to Pyrazoloquinolines:
    Anthranilic acid derivatives are first converted to benzoxazinones, which are then reacted with hydrazines or pyrazolones.
  • Key Steps:

    • Anthranilic acid reacts with diketene and acetic anhydride to form 2-acetonyl-4H-3,1-benzoxazin-4-one.
    • This intermediate reacts with hydrazine derivatives to form pyrazole-containing intermediates.
    • Final cyclization under heating in polyphosphoric acid or phosphorus oxychloride yields the pyrazoloquinoline core.
  • Yield and Selectivity:
    This method can be used to obtain 8-methyl derivatives by employing appropriately substituted anthranilic acid or pyrazole precursors, though yields vary and side products may form.

Multicomponent Reactions and Microwave-Assisted Syntheses

  • Microwave-Assisted Condensation:
    Microwave irradiation accelerates condensation between o-aminocarbonyl compounds and pyrazolones, often supported on clay catalysts, leading to efficient synthesis of pyrazoloquinolines including methyl-substituted variants.

  • Multicomponent One-Pot Reactions:
    Reactions involving 4-amino-3-carboxypyrazole derivatives, cyclohexanone, and anilines under dehydrating conditions (e.g., phosphorus pentoxide) have been reported to yield pyrazoloquinolines with methyl substituents after oxidation steps.

Alternative Cyclization Strategies

  • Cadmium or Copper-Promoted Cyclizations:
    Pyrazolo enaminones with cyano substituents can be cyclized using cadmium chloride or copper acetate to form pyrazoloquinolines. Zinc chloride has been used as a less toxic alternative.

  • Pfitzinger Reaction:
    Using isatin derivatives in basic media to open the heterocyclic ring and condense with carbonyl compounds can lead to quinoline derivatives, which upon further reaction steps can yield pyrazoloquinolines.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yields (%) Notes
Friedländer Condensation o-Aminocarbonyl + Pyrazolone Boiling ethylene glycol or microwave/clay 20–85% Single-step, variable yields, microwave enhances reaction
Niementowski Reaction Anthranilic acid + Ketone + Hydrazine Heating in PPA or POCl3 Moderate to low Multi-step, requires intermediate isolation
Microwave-Assisted Multicomponent 4-Amino-3-carboxypyrazole + Cyclohexanone + Aniline Microwave, P2O5, oxidation step Moderate to high Efficient, one-pot, suitable for methyl derivatives
Metal-Catalyzed Cyclization Pyrazolo enaminones + CdCl2 or Cu(OAc)2 Reflux with metal salts Moderate Toxic metals replaced by ZnCl2 for safety
Pfitzinger Synthesis Isatin derivatives + ketones/aldehydes Basic medium, heating Moderate Classic approach, less common for methyl derivatives

Chemical Reactions Analysis

Types of Reactions

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Chlorine Substitution : The introduction of chlorine at position 8 (e.g., 8k) enhances binding affinity to GABA-A receptors due to increased electronegativity and steric effects .
  • Methyl vs. Ethyl Groups : Methyl groups (e.g., 8-methyl derivative) improve solubility, while ethyl groups (e.g., 5-ethyl in compound 17) may enhance membrane permeability .
  • Aromatic Substituents : Phenyl or methoxyphenyl groups at position 2 (e.g., 8k) contribute to π-π stacking interactions in receptor binding .

Spectroscopic and Physicochemical Properties

  • NMR Data: Deuterated analogues (e.g., 8l in ) show identical $ ^1H $ NMR patterns to non-deuterated versions, confirming structural integrity .
  • Mass Spectrometry : HRMS analysis of 8k confirmed a molecular ion peak at m/z 326.0682 (calculated 326.0691), validating its purity (>98%) .

Antimicrobial Activity

Compound 17 demonstrated notable antimicrobial activity, attributed to the nitromethyl group at position 3, which may disrupt bacterial cell wall synthesis .

Neurological Targets

Structural Uniqueness

The 8-methyl derivative’s absence in major chemical databases underscores its novelty, making it a candidate for patenting and further pharmacological exploration .

Biological Activity

8-Methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, alongside relevant synthesis methods and case studies.

  • Chemical Formula : C₁₃H₈N₄O
  • Molecular Weight : 228.23 g/mol
  • CAS Number : Not specified in the search results.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. In particular, studies have shown that certain compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Notably:

  • Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline demonstrated significant inhibition of NO production, comparable to the positive control 1400 W .
  • The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • A study evaluating related quinoline derivatives found that certain compounds exhibited potent antiproliferative effects against cancer cell lines such as HeLa and A375. For instance, some derivatives showed IC50 values lower than 1 µM against these cell lines .
  • The structure-activity relationship (SAR) analyses suggested that modifications in the pyrazoloquinoline structure could enhance anticancer activity by improving selectivity towards specific kinases involved in cancer progression .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed:

  • In vitro tests revealed activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The compound displayed comparable efficacy to standard antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One efficient synthesis route involves the condensation of appropriate hydrazones with substituted quinolines under mild conditions. This method allows for the introduction of various substituents at different positions on the pyrazoloquinoline ring system .

Case Studies

Several case studies highlight the biological activities of pyrazoloquinoline derivatives:

Study Focus Findings
Study A Anti-inflammatorySignificant inhibition of NO production in RAW 264.7 cells by specific derivatives.
Study B AnticancerPotent antiproliferative effects against HeLa and A375 cell lines; IC50 < 1 µM for select compounds.
Study C AntimicrobialComparable activity against Staphylococcus aureus and Candida albicans relative to standard treatments.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₂₂N₂O₂
Molecular Weight310.3970 g/mol
Hazard ClassificationAcute Toxicity (Cat. 4 oral/dermal/inhalation)
Recommended HandlingPPE, fume hood, avoid ignition sources

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst (Suzuki)Pd(PPh₃)₄ (0.02 mmol)Increases coupling efficiency
Reaction Time24–48 hoursEnsures complete conversion
Solvent (Cyclization)XylenesEnhances regioselectivity

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